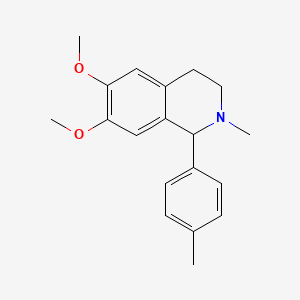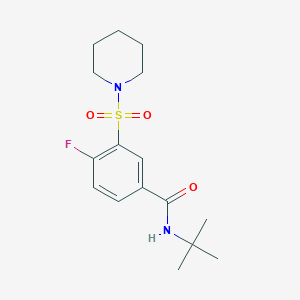![molecular formula C14H18N4OS B5108161 2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5108161.png)
2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, commonly known as ITA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ITA is a triazole-based compound that has shown promising results in various studies related to cancer, inflammation, and microbial infections.
Wirkmechanismus
ITA exerts its therapeutic effects by modulating various cellular pathways. ITA inhibits the activity of enzymes such as COX-2 and MMP-9, which play a crucial role in cancer cell proliferation and invasion. ITA also inhibits the activation of various signaling pathways such as PI3K/Akt, MAPK/ERK, and JAK/STAT, which are involved in cancer cell survival and proliferation. ITA induces apoptosis in cancer cells by activating the caspase pathway. ITA also inhibits the migration and invasion of cancer cells by downregulating the expression of various genes such as MMP-2, MMP-9, and VEGF. ITA inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB. ITA also inhibits the growth of bacteria and fungi by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
ITA has shown various biochemical and physiological effects in different studies. ITA has been found to increase the level of reactive oxygen species (ROS) in cancer cells, which leads to apoptosis. ITA also induces autophagy in cancer cells, which helps in the elimination of damaged proteins and organelles. ITA inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are involved in the inflammatory response. ITA also inhibits the expression of various genes such as COX-2, iNOS, and TNF-α, which play a crucial role in the inflammatory response. ITA inhibits the growth of bacteria and fungi by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Vorteile Und Einschränkungen Für Laborexperimente
ITA has various advantages and limitations for lab experiments. One of the advantages of ITA is its broad-spectrum activity against cancer cells, bacteria, and fungi. ITA is also relatively easy to synthesize and purify. However, ITA has some limitations for lab experiments, such as its low solubility in water and its instability in acidic conditions. ITA also has some toxicity concerns, which need to be addressed in further studies.
Zukünftige Richtungen
ITA has shown promising results in various studies, and there is a need for further research to explore its full potential. Some of the future directions for ITA are discussed below.
1. Development of ITA Derivatives: ITA derivatives can be synthesized to improve its solubility and stability. ITA derivatives can also be synthesized to enhance its therapeutic activity and reduce its toxicity.
2. Combination Therapy: ITA can be used in combination with other chemotherapeutic agents to enhance its therapeutic activity. Combination therapy can also reduce the toxicity of ITA and other chemotherapeutic agents.
3. Clinical Trials: Further clinical trials are needed to evaluate the safety and efficacy of ITA in humans. Clinical trials can also help in determining the optimal dosage and administration route of ITA.
Conclusion:
ITA is a triazole-based compound that has shown promising results in various studies related to cancer, inflammation, and microbial infections. ITA exerts its therapeutic effects by modulating various cellular pathways. ITA has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Further research is needed to explore the full potential of ITA, and clinical trials are needed to evaluate its safety and efficacy in humans.
Synthesemethoden
ITA can be synthesized by reacting 4-isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of a base. The reaction yields ITA as a white solid with a melting point of 160-162°C. The purity of ITA can be confirmed by using various analytical techniques such as NMR, IR, and Mass spectroscopy.
Wissenschaftliche Forschungsanwendungen
ITA has shown potential therapeutic applications in various areas of research. Some of the scientific research applications of ITA are discussed below.
1. Cancer Research: ITA has shown promising results in various studies related to cancer. ITA has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. ITA induces apoptosis in cancer cells by activating the caspase pathway. ITA also inhibits the migration and invasion of cancer cells.
2. Inflammation Research: ITA has anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. ITA also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response.
3. Microbial Infections: ITA has shown potential antimicrobial activity against various bacteria and fungi. ITA inhibits the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ITA also inhibits the growth of fungi such as Candida albicans and Aspergillus fumigatus.
Eigenschaften
IUPAC Name |
2-[[4-(2-methylpropyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10(2)8-18-13(11-6-4-3-5-7-11)16-17-14(18)20-9-12(15)19/h3-7,10H,8-9H2,1-2H3,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAZLSHMAWMWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN=C1SCC(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)

![N-(2-fluorophenyl)-2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]acetamide](/img/structure/B5108115.png)



![N-[3-{[4-(aminosulfonyl)phenyl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5108151.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide](/img/structure/B5108158.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5108171.png)
![isobutyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5108179.png)